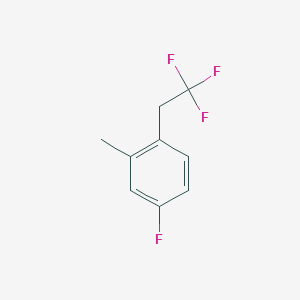

4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group at the fourth position, a methyl group at the second position, and a trifluoroethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzyl chloride with trifluoroethyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trifluoroethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the fluoro group.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include ethyl derivatives.

Scientific Research Applications

4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential interactions with biological macromolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene

- 1-Fluoro-4-(2,2,2-trifluoroethylsulfanyl)benzene

- Benzene, 1-bromo-2-fluoro-4-methyl-5-[(2,2,2-trifluoroethyl)thio]

Uniqueness

4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Biological Activity

4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene is an organic compound notable for its unique structural and chemical properties, characterized by the molecular formula C₉H₈F₄ and a molecular weight of approximately 192.15 g/mol. The compound features a benzene ring with a fluorine atom at the para position relative to a methyl group and a trifluoroethyl group. This specific arrangement enhances its biological activity, particularly its interaction with various molecular targets such as enzymes and receptors.

The presence of the trifluoromethyl group significantly increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for modulating enzymatic activity and receptor interactions, potentially leading to several biological effects including anti-inflammatory and antimicrobial activities.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Table 1: Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains due to its lipophilic nature. |

| Anti-inflammatory | Potentially reduces inflammation by modulating cytokine release in immune cells. |

| Enzyme Interaction | Enhances or inhibits the activity of specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes due to its lipophilicity.

- Anti-inflammatory Effects : Research indicated that this compound could downregulate pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

- Enzyme Kinetics : Interaction studies revealed that this compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This could have implications for drug-drug interactions in pharmacotherapy .

Comparative Analysis

To understand the biological significance of this compound better, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | Similar structure but different substitution pattern | Different reactivity due to position of substituents |

| 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | Lacks methyl group | Affects reactivity and applications |

| 1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene | Contains chlorine instead of methyl | Alters chemical behavior significantly |

Properties

Molecular Formula |

C9H8F4 |

|---|---|

Molecular Weight |

192.15 g/mol |

IUPAC Name |

4-fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C9H8F4/c1-6-4-8(10)3-2-7(6)5-9(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

DJIMSYZQMIKIEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.